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Compound of Interest

Compound Name:
8-Bromo-2-chloro-6-

fluoroquinazoline

Cat. No.: B592063 Get Quote

An In-depth Analysis for Researchers and Drug Development Professionals

This document provides a detailed overview of 8-Bromo-2-chloro-6-fluoroquinazoline, a

halogenated heterocyclic compound. Belonging to the quinazoline family, this molecule serves

as a valuable building block in medicinal chemistry and organic synthesis. The strategic

placement of bromo, chloro, and fluoro substituents on the quinazoline core offers unique

electronic and steric properties, making it a compound of interest for developing novel

therapeutic agents. The quinazoline scaffold itself is known for its potential in creating

anticancer and antiviral drugs.[1]

Molecular Structure and Physicochemical
Properties
8-Bromo-2-chloro-6-fluoroquinazoline is a solid compound at room temperature.[2] Its

structure is characterized by a bicyclic system composed of a pyrimidine ring fused to a

benzene ring, which is substituted with three halogen atoms. The precise arrangement of these

atoms is critical to its chemical reactivity and potential biological activity.

Chemical Identifiers and Properties
The key quantitative and identifying data for 8-Bromo-2-chloro-6-fluoroquinazoline are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b592063?utm_src=pdf-interest
https://www.benchchem.com/product/b592063?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/quinazoline-derivatives/120991--8-bromo-2-chloro-6-fluoroquinazoline.html
https://www.benchchem.com/product/b592063?utm_src=pdf-body
https://cymitquimica.com/products/IN-DA006O4A/953039-63-9/8-bromo-2-chloro-6-fluoroquinazoline/
https://www.benchchem.com/product/b592063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

IUPAC Name
8-bromo-2-chloro-6-

fluoroquinazoline
[3]

Synonyms

8-Bromo-2-chloro-6-fluoro-

quinazoline; Quinazoline, 8-

bromo-2-chloro-6-fluoro-

[2]

CAS Number 953039-63-9 [2][3]

Molecular Formula C₈H₃BrClFN₂ [2][3][4]

Molecular Weight 261.4782 g/mol [2]

Physical Form Solid [2]

InChI

InChI=1S/C8H3BrClFN2/c9-6-

2-5(11)1-4-3-12-8(10)13-

7(4)6/h1-3H

[2]

InChIKey
XTEWVYPXKPYPRE-

UHFFFAOYSA-N
[2][3][4]

Canonical SMILES
C1=C(C=C(C2=NC(=NC=C21)

Cl)Br)F
[4]

Predicted XlogP 3.3 [4]

Purity (Commercial) Available as 95% or 97% [2][3]

Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis for 8-Bromo-2-chloro-6-fluoroquinazoline is not

readily available in the searched literature, a logical synthetic route can be proposed based on

established quinazoline chemistry. A common and effective method involves the cyclization of

an appropriately substituted anthranilic acid derivative with a cyanating agent, followed by

chlorination.

Proposed Synthetic Workflow
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The diagram below illustrates a plausible multi-step synthesis starting from 2-amino-3-bromo-5-

fluorobenzoic acid. This pathway involves an initial cyclization to form the quinazolinone core,

followed by chlorination to yield the final product.

2-Amino-3-bromo-5-fluorobenzoic Acid
(Starting Material)

Formamide (HCONH₂)
Heat

8-Bromo-6-fluoroquinazolin-4(3H)-one
(Intermediate)

Cyclization

POCl₃ / PCl₅
(Chlorinating Agents)

Heat

8-Bromo-2-chloro-6-fluoroquinazoline
(Final Product)

Chlorination
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Click to download full resolution via product page

Caption: Proposed synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 8-Bromo-6-fluoroquinazolin-4(3H)-one (Intermediate)

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-

fluorobenzoic acid (1 equivalent) with an excess of formamide (10-15 equivalents).

Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours,

monitoring the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature.

Pour the cooled mixture into ice-cold water to precipitate the product.

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under

vacuum to yield the crude 8-Bromo-6-fluoroquinazolin-4(3H)-one.

Recrystallize from ethanol or a similar suitable solvent for purification.

Step 2: Synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline (Final Product)

To a flask containing the dried 8-Bromo-6-fluoroquinazolin-4(3H)-one (1 equivalent), add

phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of phosphorus

pentachloride (PCl₅, ~0.1 equivalents).

Add a few drops of a tertiary amine (e.g., N,N-dimethylaniline) to catalyze the reaction.

Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

Pour the residue slowly onto crushed ice with vigorous stirring.

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate

solution) until a precipitate forms.
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Collect the solid product by filtration, wash with water, and dry.

Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl

acetate gradient) to obtain pure 8-Bromo-2-chloro-6-fluoroquinazoline.

Potential Biological Applications & Signaling
Pathways
Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with

many exhibiting potent biological activities. Related fluoro- and bromo-substituted quinazolines

have been investigated as selective kinase inhibitors.[5] For example, 2-(3-bromophenyl)-8-

fluoroquinazoline-4-carboxylic acid was identified as a selective Aurora A kinase inhibitor, which

induced apoptosis and arrested the cell cycle in cancer cell lines.[5]

Given its structural similarity, 8-Bromo-2-chloro-6-fluoroquinazoline is a candidate for

investigation as an inhibitor of various kinases involved in cell proliferation and survival

pathways.

Hypothetical Mechanism: Kinase Inhibition
The diagram below illustrates the general mechanism by which a small molecule inhibitor, such

as a quinazoline derivative, could block a signaling pathway. By competitively binding to the

ATP-binding pocket of a kinase, the inhibitor prevents the phosphorylation of a downstream

substrate, thereby interrupting the signal cascade.
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Caption: Conceptual diagram of competitive kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potential of 8-Bromo-2-chloro-6-fluoroquinazoline as a kinase inhibitor, a

standard in vitro kinase assay can be performed.

Reagents and Materials: Target kinase enzyme, appropriate substrate peptide, ATP, assay

buffer, 8-Bromo-2-chloro-6-fluoroquinazoline (dissolved in DMSO), and a detection

reagent (e.g., ADP-Glo™ or similar).

Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well or 384-

well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to

the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Pre-incubate

the mixture for 10-15 minutes at room temperature to allow the compound to bind to the

kinase. e. Initiate the kinase reaction by adding a predetermined concentration of ATP (often

near the Km value). f. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at

a controlled temperature (e.g., 30 °C). g. Stop the reaction and measure the kinase activity.

This is typically done by quantifying the amount of ADP produced or the amount of
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phosphorylated substrate. h. Data Analysis: Plot the percentage of kinase inhibition against

the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to

determine the IC₅₀ value, which represents the concentration of the inhibitor required to

reduce kinase activity by 50%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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